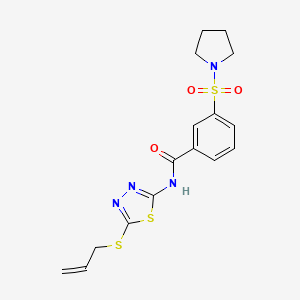![molecular formula C10H14O3 B2369754 Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate CAS No. 78478-61-2](/img/structure/B2369754.png)
Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate
Overview
Description
“Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate” is a chemical compound with the molecular formula C₁₀H₁₄O₃ . It has a molecular weight of 182.09 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . A new tandem reaction was realized that permits rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates in good to excellent yields with excellent enantioselectivities under metal-free, mild, and operationally simple conditions .Molecular Structure Analysis
The molecular structure of “Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate” can be represented by the SMILES notation: COC(C(CC1CC2)C2CC1=O)=O .Chemical Reactions Analysis
While specific chemical reactions involving “Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate” are not available, related compounds have been synthesized using a tandem reaction .Scientific Research Applications
- Researchers have developed a tandem reaction that allows rapid access to a wide range of bicyclo[2.2.2]octane-1-carboxylates. These compounds exhibit excellent enantioselectivities under metal-free, mild, and operationally simple conditions . This synthetic method is valuable for accessing diverse bicyclic structures.
- Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate serves as a bioisostere of the phenyl ring. Such substitutions can improve physicochemical properties, enhance metabolic stability, and reduce lipophilicity in drug molecules . This bioisosteric approach aids drug discovery efforts.
- Bicyclo[2.2.2]octane-1-carboxylate is an early-stage key intermediate in the synthesis of natural products like platencin. Platencin, an antibiotic, exhibits broad-spectrum antibacterial activity against Gram-positive pathogens. Efforts to develop analogues for improved in vivo efficacy are ongoing .
- Researchers aim to prepare gram-scale quantities of bicyclo[2.2.2]octane-1-carboxylate under straightforward conditions. This compound serves as a versatile building block for diverse natural product synthesis, making it valuable for diversity-oriented approaches .
- The saturated bioisostere, such as methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate, expands the available chemical space for drug-like molecules. Libraries enriched with such bicyclic scaffolds aid in hit identification during drug discovery projects .
- Exploring the reactivity and functionalization of bicyclo[2.2.2]octane-1-carboxylates can lead to novel bioactive compounds. Researchers investigate their interactions with biological targets, potential therapeutic applications, and structure-activity relationships .
Enantioselective Synthesis
Bioisostere Design
Natural Product Analogues
Diversity-Oriented Synthesis
Library Enrichment
Chemical Biology and Medicinal Chemistry
properties
IUPAC Name |
methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c1-13-10(12)8-4-7-3-2-6(8)5-9(7)11/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPKSKFPVYAYCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC2CCC1CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-oxobicyclo[2.2.2]octane-2-carboxylate | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methanone](/img/structure/B2369671.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-nitrobenzenecarboxylate](/img/structure/B2369673.png)


![[4-(4-Methylpyridin-2-yl)oxan-4-yl]methanamine](/img/structure/B2369678.png)

![1-[(2,5-Dimethoxyphenyl)methyl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B2369682.png)

![N-[(1S,2R)-2-(2-Fluorophenoxy)cyclopentyl]oxirane-2-carboxamide](/img/structure/B2369685.png)

![3-Methyl-7-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]-8-morpholin-4-ylpurine-2,6-dione](/img/structure/B2369687.png)


![4-chloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2369694.png)